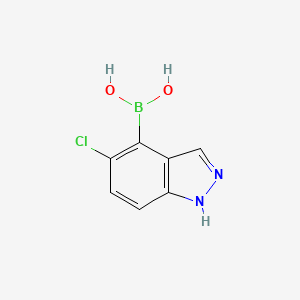
(5-chloro-1H-indazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-1H-indazol-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H6BClN2O2 It is a heterocyclic compound containing both an indazole ring and a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indazol-4-yl)boronic acid typically involves the reaction of 5-chloro-1H-indazole with a boronic acid derivative. One common method includes the use of palladium-catalyzed borylation reactions. For example, 5-chloro-1H-indazole can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate in ethanol. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(5-chloro-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium phosphate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Indazoles: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(5-chloro-1H-indazol-4-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Used in the development of novel materials with unique properties.
Biological Research: Investigated for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of (5-chloro-1H-indazol-4-yl)boronic acid is primarily related to its ability to interact with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The indazole ring can also interact with various molecular targets, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-5-boronic acid: Similar structure but lacks the chlorine substituent.
5-methyl-1H-indazole-4-boronic acid: Contains a methyl group instead of a chlorine atom.
Uniqueness
(5-chloro-1H-indazol-4-yl)boronic acid is unique due to the presence of both a chlorine atom and a boronic acid group on the indazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C7H6BClN2O2 |
|---|---|
Peso molecular |
196.40 g/mol |
Nombre IUPAC |
(5-chloro-1H-indazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3,12-13H,(H,10,11) |
Clave InChI |
JOGLYPBOPLQGMQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC2=C1C=NN2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
![6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)
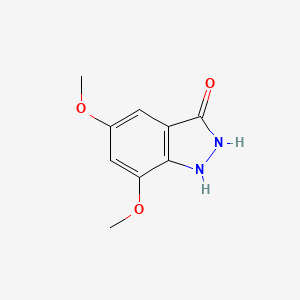


![6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)
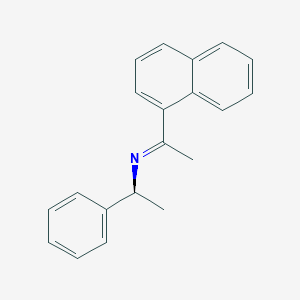
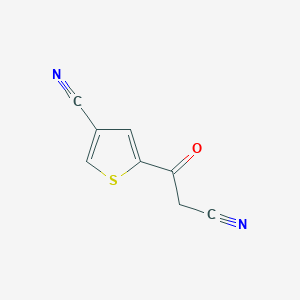
![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)

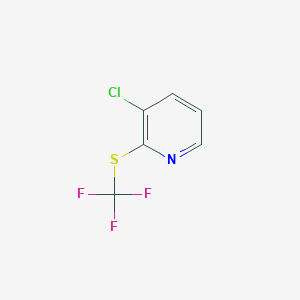
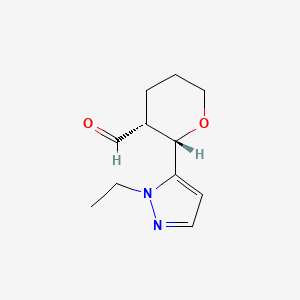
![methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B11757855.png)
